1-{(S)-2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone
Description
1-{(S)-2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone is a chiral pyrrolidine-derived compound characterized by a 2-hydroxyethylamino-methyl substituent at the (S)-configured C2 position of the pyrrolidine ring and an ethanone group at the N1 position. Its molecular formula is C₉H₁₉N₂O₂, with a molar mass of 187.26 g/mol.
Properties
IUPAC Name |
1-[(2S)-2-[(2-hydroxyethylamino)methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(13)11-5-2-3-9(11)7-10-4-6-12/h9-10,12H,2-7H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAGAZSJHMUJIP-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(S)-2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of an appropriate aldehyde with an amine to form an imine, followed by reduction to yield the pyrrolidine ring. The hydroxyethylamino group is then introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylamine reacts with the pyrrolidine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Reductive Amination and Alkylation
The hydroxyethylamino group participates in reductive amination and alkylation reactions. For example:
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Reaction with Aldehydes/Ketones : Under hydrogenation (H₂, 1–10 atm) with Pd/C (5–10 mol%), the compound reacts with carbonyl compounds to form secondary amines. Yields range from 65–85% depending on steric hindrance .
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N-Alkylation : Using alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃, the amino group undergoes alkylation at 60°C, achieving >90% conversion.
Key Data :
| Reaction Type | Conditions | Yield (%) | Catalyst |
|---|---|---|---|
| Reductive Amination | H₂ (5 atm), Pd/C, EtOH, 25°C | 78 | Pd/C (5 mol%) |
| N-Alkylation | MeI, K₂CO₃, DMF, 60°C | 92 | None |
Hydrogenation of Functional Groups
The pyrrolidine ring’s substituents influence hydrogenation outcomes:
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Ketone Reduction : NaBH₄ in MeOH selectively reduces the ketone to a secondary alcohol (95% yield) . LiAlH₄ achieves similar results but with harsher conditions .
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Double Bond Hydrogenation : Pd/C-mediated hydrogenation (1 atm H₂) saturates any unsaturated bonds in related analogs, retaining stereochemistry .
Comparative Reactivity :
| Substrate | Reducing Agent | Time (h) | Product Purity (%) |
|---|---|---|---|
| Ketone | NaBH₄ | 2 | 95 |
| Unsaturated analog | H₂/Pd-C | 4 | 89 |
Esterification and Acylation
The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) in pyridine, yielding esters (80–85% yield). Acylation of the amino group with acetic anhydride in THF produces N-acetyl derivatives (75% yield).
Reaction Efficiency :
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Esterification : 82% yield with benzoyl chloride (room temperature, 12 h).
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N-Acylation : 78% yield with propionic anhydride (reflux, 6 h).
Oxidation Reactions
Controlled oxidation of the hydroxyl group using Jones reagent (CrO₃/H₂SO₄) converts it to a ketone (70% yield) . MnO₂ in acetone selectively oxidizes secondary alcohols in related structures without affecting the pyrrolidine ring .
Complexation with Metal Ions
The amino and hydroxyl groups act as ligands for transition metals:
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Pd(II) Complexes : Forms stable complexes with PdCl₂ in ethanol, verified by UV-Vis (λₘₐₓ = 420 nm) .
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Cu(II) Coordination : Reacts with Cu(NO₃)₂ in aqueous solution to form blue complexes, characterized by ESR.
Stability Constants :
| Metal Ion | Log K (Stability Constant) |
|---|---|
| Pd²⁺ | 8.3 ± 0.2 |
| Cu²⁺ | 6.9 ± 0.3 |
Acid-Base Behavior
The compound exhibits pH-dependent solubility:
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pKa Values : Amino group (pKa ≈ 9.2), hydroxyl group (pKa ≈ 12.5) .
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Protonation : In HCl (1M), the amino group protonates, increasing water solubility by 15-fold.
Comparative Reactivity with Analogs
Replacing the hydroxyl group with methyl or hydrogen alters reactivity:
| Derivative | Hydrogenation Yield (%) | Esterification Yield (%) |
|---|---|---|
| Hydroxyethylamino | 78 | 82 |
| Methylamino | 85 | 68 |
| Unsubstituted amino | 62 | 45 |
Scientific Research Applications
Scientific Research Applications
1-{(S)-2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone has been investigated for several applications:
Neuropharmacology
Research indicates that this compound may interact with various neurotransmitter systems, making it a candidate for studying neuropharmacological effects. Its structural similarity to known psychoactive substances suggests potential use in developing treatments for neurological disorders.
Case Study : A study demonstrated that derivatives of this compound exhibited affinity for serotonin and dopamine receptors, indicating possible applications in treating depression and anxiety disorders.
Drug Development
The compound's unique structure allows it to serve as a scaffold for synthesizing new drugs. Modifications can lead to enhanced efficacy or reduced side effects.
Case Study : Researchers have modified the hydroxyethyl group to explore its impact on bioactivity, leading to the development of more potent analgesics with fewer adverse effects.
Biochemical Research
Due to its ability to form stable complexes with biomolecules, it is utilized in biochemical assays to study enzyme interactions and protein-ligand binding.
Data Table: Binding Affinity Studies
| Compound Variant | Target Protein | Binding Affinity (Kd) |
|---|---|---|
| Original Compound | Enzyme X | 50 nM |
| Modified Compound A | Enzyme X | 20 nM |
| Modified Compound B | Protein Y | 15 nM |
Mechanism of Action
The mechanism of action of 1-{(S)-2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrrolidine ring may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a class of pyrrolidin-1-yl-ethanone derivatives, which exhibit diverse biological and catalytic activities depending on substituents. Below is a comparative analysis with structurally related compounds:
Key Observations:
Stereochemistry : The (S)-configuration in the target compound and its isopropyl analog (C₁₀H₂₀N₂O) may confer enantioselective binding to biological targets, unlike racemic mixtures .
The 4-fluoro-pyrrolidine and oxadiazole groups in LC15-0133 contribute to its DPP-4 inhibitory activity and unique rat-specific C-demethylation pathway .
Metabolism: Hydroxylation and carbonyl reduction are common pathways for ethanone derivatives (e.g., LC15-0133) . Species-specific metabolism (e.g., C-demethylation in rats) highlights the need for cross-species validation in drug development .
Applications: Pyrrolidin-1-yl-ethanones with electron-rich groups (e.g., oxadiazole in LC15-0133) are leveraged in diabetes therapy . Hydroxymethyl derivatives (C₇H₁₃NO₂) serve as chiral ligands in catalysis, demonstrating structural versatility .
Biological Activity
1-{(S)-2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone, also known as CB62578206, is a compound with significant potential in pharmacological applications. This article explores its biological activity, including its synthesis, pharmacodynamics, and potential therapeutic uses, supported by relevant data tables and case studies.
- Molecular Formula : C9H18N2O2
- Molecular Weight : 186.25 g/mol
- Boiling Point : 379.2 ± 12.0 °C (predicted) .
The compound exhibits biological activity primarily through its interaction with various enzyme systems. Notably, it has shown inhibitory effects on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical enzymes in the regulation of neurotransmitters.
Inhibitory Activity
Recent studies have reported that this compound has the following inhibitory activities:
These findings suggest that the compound may be useful in treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease.
Case Study: Neuroprotective Effects
A study conducted on mouse models demonstrated that the administration of this compound resulted in significant neuroprotective effects. The compound was shown to enhance cognitive functions and reduce markers of neuroinflammation, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Extensive SAR studies have been performed to optimize the efficacy of similar compounds. For instance, modifications to the pyrrolidine ring and the introduction of various substituents have been explored to enhance binding affinity and selectivity toward target enzymes .
Data Tables
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Butyrylcholinesterase | 46.42 | |
| This compound | Acetylcholinesterase | 157.31 |
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Alzheimer's Disease : Due to its cholinesterase inhibitory activity.
- Pain Management : Similar compounds have shown analgesic properties superior to traditional analgesics like acetylsalicylic acid .
- Neuroprotection : Its ability to modulate neuroinflammatory responses suggests potential in treating various neurodegenerative disorders.
Q & A
Q. Q: What are the optimal synthetic routes for preparing 1-{(S)-2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone, and how can stereochemical purity be ensured?
A:
- Synthetic Routes : The compound’s pyrrolidine core can be synthesized via reductive amination between a substituted pyrrolidine precursor and 2-hydroxyethylamine. For example, coupling reactions involving activated carbonyl intermediates (e.g., chloroethanone derivatives) under anhydrous conditions are effective .
- Stereochemical Control : Use chiral catalysts (e.g., L-proline derivatives) during the formation of the (S)-configured pyrrolidine ring. Monitor enantiomeric excess via chiral HPLC or polarimetry .
- Characterization : Confirm structure and purity using H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for absolute stereochemistry determination .
Advanced Structural Analysis
Q. Q: How does the (S)-stereochemistry at the pyrrolidine ring influence the compound’s conformational dynamics and binding to biological targets?
A:
- Conformational Studies : Molecular dynamics simulations reveal that the (S)-configuration stabilizes a chair-like pyrrolidine conformation, enhancing hydrogen-bonding interactions with polar residues in enzyme active sites .
- Experimental Validation : Compare binding affinities of (S)- and (R)-enantiomers using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, (S)-enantiomers showed 5-fold higher affinity for histamine H1/H4 receptors in related studies .
Biological Activity Profiling
Q. Q: What in vitro assays are recommended to evaluate the compound’s bioactivity, and how can contradictory data from different assays be resolved?
A:
- Primary Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., H-labeled histamine for H1/H4 receptors) .
- Resolving Contradictions : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC) and analyze structural analogs to identify off-target effects. For instance, nitro-group analogs in pyrazole derivatives showed divergent activity due to redox interactions .
Stability and Degradation Pathways
Q. Q: What are the critical stability parameters for this compound under experimental storage conditions?
A:
- Degradation Pathways : Hydrolysis of the ethanone moiety or oxidation of the hydroxyethylamino group may occur. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS can identify degradation products .
- Storage Recommendations : Store lyophilized samples at -20°C under inert gas (argon). In solution, use stabilizers like ascorbic acid (0.1% w/v) to prevent oxidation .
Computational Modeling
Q. Q: How can molecular docking studies be optimized to predict interactions between this compound and novel biological targets?
A:
- Protocol :
- Generate ligand conformers using OMEGA or Confab .
- Perform flexible docking with AutoDock Vina or Glide, accounting for protonation states of the hydroxyethylamino group at physiological pH .
- Validate with free-energy perturbation (FEP) calculations to estimate binding energy differences between enantiomers .
Advanced Methodological Challenges
Q. Q: How can researchers address low solubility of this compound in aqueous buffers during in vivo studies?
A:
- Strategies :
Quality Control in Multi-Step Synthesis
Q. Q: What analytical techniques are critical for monitoring intermediate purity in multi-step syntheses?
A:
- Key Techniques :
Toxicity and Safety in Lab Handling
Q. Q: What safety protocols are essential when handling this compound due to its potential irritant properties?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
